molecular formula C16H18F2N2O2 B2910880 N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide CAS No. 2195939-45-6

N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide

Katalognummer: B2910880
CAS-Nummer: 2195939-45-6
Molekulargewicht: 308.329
InChI-Schlüssel: LMUFKDUBWWDJEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. 5]octane-6-carbonyl)phenyl)acetamide.

Wirkmechanismus

The mechanism of action of N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide involves the inhibition of this compound, which is responsible for the degradation of D-serine. D-serine is a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function. By inhibiting this compound, this compound increases the levels of D-serine in the brain, which can enhance NMDA receptor function and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of D-serine in the brain, which can enhance NMDA receptor function and improve cognitive function. Studies have also shown that the compound can reduce the levels of oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide in lab experiments is its specificity for this compound inhibition. The compound does not inhibit other enzymes that metabolize D-serine, which can lead to fewer off-target effects. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide. One direction is to investigate its potential applications in treating other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. Another direction is to develop more potent and selective this compound inhibitors that can be used in clinical trials. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a promising chemical compound that has potential applications in treating neurological disorders. Its specificity for this compound inhibition and its ability to increase the levels of D-serine in the brain make it a valuable tool for studying the role of NMDA receptors in cognitive function. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more potent and selective this compound inhibitors for clinical use.

Synthesemethoden

The synthesis method of N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide involves the reaction of 4-aminobenzoyl chloride with 1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl chloride in the presence of triethylamine. This reaction yields this compound as a white crystalline solid. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Wissenschaftliche Forschungsanwendungen

N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide has been extensively studied for its potential applications in treating neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease. The compound acts as a selective inhibitor of D-amino acid oxidase (this compound), an enzyme that metabolizes D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting this compound, this compound increases the levels of D-serine in the brain, which can enhance NMDA receptor function and improve cognitive function.

Eigenschaften

IUPAC Name

N-[4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O2/c1-11(21)19-13-4-2-12(3-5-13)14(22)20-8-6-15(7-9-20)10-16(15,17)18/h2-5H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUFKDUBWWDJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.